Phosphinic amide, N-hexyl-P,P-diphenyl-
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Overview
Description
Phosphinic amide, N-hexyl-P,P-diphenyl-, is a compound belonging to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus-nitrogen (P-N) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic amides can be synthesized through several methods. One common approach involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K₂CO₃) under air. This method provides a practical and catalyst-free synthesis of various phosphinic amides in moderate to excellent yields .
Another method involves the use of ethyl bromoacetate to mediate the synthesis of primary phosphinamides from diarylphosphine oxides and ammonium carbonate as an ammonia source. This reaction occurs under mild and simple conditions without the need for a metal catalyst or oxidant .
Industrial Production Methods
Industrial production of phosphinic amides typically involves large-scale synthesis using efficient and scalable methods. One such method is electrosynthesis, which involves the oxidative cross-coupling of diarylphosphine oxides and amines. This approach yields phosphinic amides in one step with good to excellent yields under mild and metal-free conditions .
Chemical Reactions Analysis
Types of Reactions
Phosphinic amides undergo various chemical reactions, including:
Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinic amides to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphinic amide derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of phosphinic amides include molecular iodine, hydrogen peroxide (H₂O₂), diaryldiselenides, and copper/photoredox catalysts . Reaction conditions often involve mild temperatures and the absence of toxic or corrosive reagents.
Major Products Formed
The major products formed from the reactions of phosphinic amides depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of phosphinic amide derivatives .
Scientific Research Applications
Phosphinic amides have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and as probes for studying biological processes.
Medicine: Explored for their potential therapeutic applications, including as anticancer and antiviral agents.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of phosphinic amides involves their interaction with molecular targets through the phosphorus-nitrogen (P-N) bond. This bond can undergo homolysis, leading to the formation of reactive intermediates that can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the particular application and the structure of the phosphinic amide .
Comparison with Similar Compounds
Phosphinic amides can be compared with other similar compounds, such as phosphonamides and phosphoramidates. While all these compounds contain a phosphorus-nitrogen bond, phosphinic amides are unique due to their specific structural features and reactivity. Similar compounds include:
Phosphonamides: Contain a phosphorus-nitrogen bond and are used in similar applications but have different reactivity profiles.
Phosphoramidates: Also contain a phosphorus-nitrogen bond and are used as intermediates in organic synthesis and as enzyme inhibitors.
Phosphinic amides stand out due to their versatility and the wide range of reactions they can undergo, making them valuable in various scientific and industrial applications.
Properties
CAS No. |
62316-73-8 |
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Molecular Formula |
C18H24NOP |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-diphenylphosphorylhexan-1-amine |
InChI |
InChI=1S/C18H24NOP/c1-2-3-4-11-16-19-21(20,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3,(H,19,20) |
InChI Key |
RODHCZRCZYGOIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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